
N-cyclopropyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide” is a chemical compound with the molecular formula C11H8F6N2O and a molecular weight of 298.1844392 . It is also known by its CAS number 1092344-94-9 .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4 and 6 positions with trifluoromethyl groups and at the 2 position with a carboxamide group that is further substituted with a cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclopropyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide” are not specified in the literature I retrieved . Information on properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.Scientific Research Applications
- Fluazifop-butyl : This was the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) stands out as a chemical intermediate for several crop-protection products .
Pharmaceuticals and Drug Development
TFMP derivatives also find applications in the pharmaceutical industry. Notably:
- Pexidartinib : Developed by the Shanghai Institute of Pharmaceutical Industry, pexidartinib features a synthetic method that begins with 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine. The synthesis involves a central tandem Tsuji–Trost reaction and Heck coupling .
Unique Physicochemical Properties
The biological activities of TFMP derivatives arise from the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety. Researchers continue to explore novel applications for TFMP, and we can expect exciting discoveries in the future .
Safety and Hazards
Specific safety and hazard information for “N-cyclopropyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide” is not available in the literature I retrieved . As with all chemical compounds, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices.
properties
IUPAC Name |
N-cyclopropyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6N2O/c12-10(13,14)5-3-7(9(20)18-6-1-2-6)19-8(4-5)11(15,16)17/h3-4,6H,1-2H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXHUARGTWPBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)

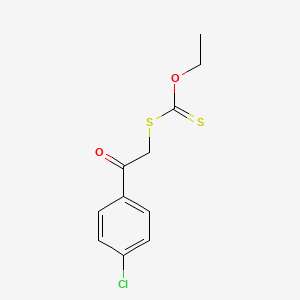

![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
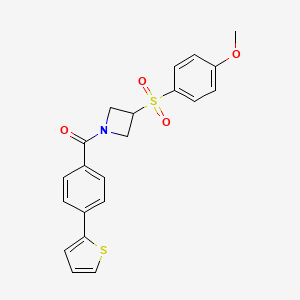
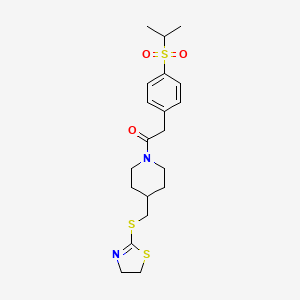
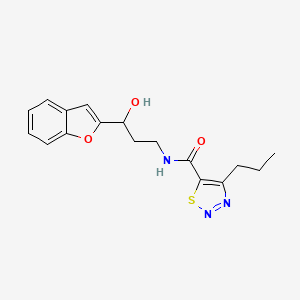
![N-[3-(1H-imidazol-1-yl)propyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2407166.png)

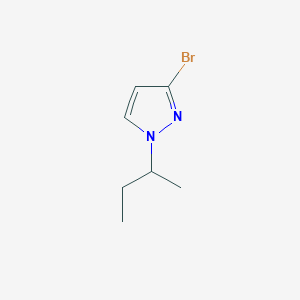
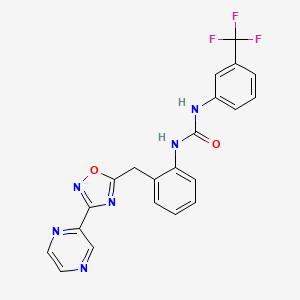
![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2407170.png)